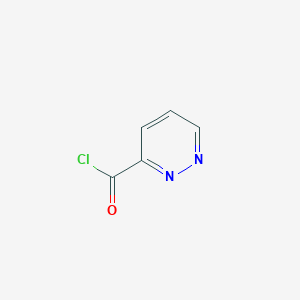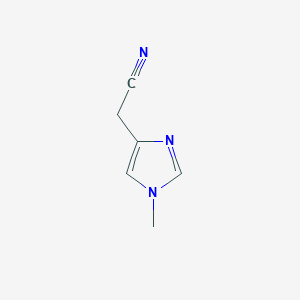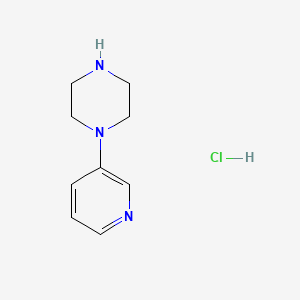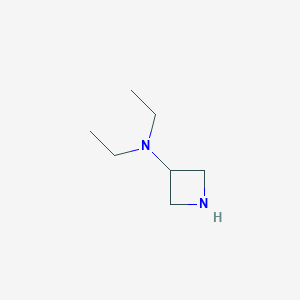
3-(2,3,5-Trifluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,3,5-Trifluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H7F3O2 . It has a molecular weight of 204.15 .
Molecular Structure Analysis
The molecular structure of “3-(2,3,5-Trifluorophenyl)propanoic acid” consists of a propanoic acid group attached to a phenyl group that is substituted with three fluorine atoms at the 2, 3, and 5 positions .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-(2,3,5-Trifluorophenyl)propanoic acid, while not directly mentioned, is related to compounds like 3-(trichlorogermyl)propanoic acid and 3-(triphenylgermyl)propanoic acid. These compounds exhibit unique reactivity and are utilized in various synthetic reactions. For instance, 3-(trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to produce different compounds, demonstrating the potential for creating diverse chemical structures (Qiang et al., 2010).
Catalytic and Lewis Acid Applications
Tris(pentafluorophenyl)borane, a compound related to 3-(2,3,5-Trifluorophenyl)propanoic acid, is known for its role as a Lewis acid in catalytic reactions. It's utilized in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. This indicates the potential use of 3-(2,3,5-Trifluorophenyl)propanoic acid in similar catalytic processes (Erker, 2005).
Synthesis of Pharmaceutical Compounds
A novel synthesis method for (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, a building block for pharmaceuticals like sitagliptin, involves the use of compounds similar to 3-(2,3,5-Trifluorophenyl)propanoic acid. This showcases its potential application in the pharmaceutical industry (Fıstıkçı et al., 2012).
Antioxidant Properties
Compounds related to 3-(2,3,5-Trifluorophenyl)propanoic acid have been investigated for their antioxidant activity. For example, the synthesis of new triazoles with antioxidant properties indicates the potential of trifluorophenylpropanoic acids in this area (Dovbnya et al., 2022).
Safety Evaluation in Food Contact Materials
The safety evaluation of substances related to 3-(2,3,5-Trifluorophenyl)propanoic acid, such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], in food contact materials highlights its potential use in food packaging and related industries. This evaluation focuses on the conditions under which these compounds can be safely used (Andon et al., 2011).
Propiedades
IUPAC Name |
3-(2,3,5-trifluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h3-4H,1-2H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVGSHLXHOLMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCC(=O)O)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592351 |
Source


|
| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trifluorophenyl)propanoic acid | |
CAS RN |
886499-45-2 |
Source


|
| Record name | 2,3,5-Trifluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Toluene-4-sulfonic acid 2-[2-(2-allyloxy-ethoxy)-ethoxy]-ethyl ester](/img/structure/B1319209.png)






![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)



